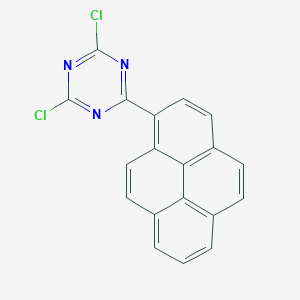

1-(Dichloro-1,3,5-triazinyl)-pyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-pyren-1-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl2N3/c20-18-22-17(23-19(21)24-18)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMAOBNCIJTNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC(=NC(=N5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185996 | |

| Record name | 2,4-Dichloro-6-pyren-1-yl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3224-36-0 | |

| Record name | 2,4-Dichloro-6-(1-pyrenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3224-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-pyren-1-yl-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003224360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-pyren-1-yl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-pyren-1-yl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Dichloro-1,3,5-triazinyl)-pyrene: Properties and Protocols for Researchers

CAS Number: 3224-36-0

This technical guide provides a comprehensive overview of 1-(Dichloro-1,3,5-triazinyl)-pyrene, a versatile fluorescent probe for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines experimental procedures for its application in fluorescence-based assays.

Core Properties and Data

This compound, also known as 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene, is a multifunctional dye recognized for its utility in biological experiments.[1] Its core structure consists of a pyrene fluorophore attached to a reactive dichlorotriazine moiety. This unique combination allows for covalent labeling of biomolecules while retaining strong fluorescence characteristics. The compound is notable for its application as a polarity probe, exhibiting a significant solvatochromic red-shift in its fluorescence emission with increasing solvent polarity, while maintaining a high fluorescence quantum yield.[2]

Chemical and Physical Data

| Property | Value | Reference(s) |

| CAS Number | 3224-36-0 | [3][4] |

| Molecular Formula | C₁₉H₉Cl₂N₃ | [3] |

| Molecular Weight | 350.20 g/mol | [4] |

| Appearance | White powder | [3] |

| Solubility | Soluble in chloroform | [3] |

Photophysical Properties

This compound is characterized by its sensitivity to the local environment, making it an excellent fluorescent probe for studying molecular microenvironments. A key feature is its large Stokes shift, which varies significantly with solvent polarity.[2]

| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| n-Heptane | 490 | 2.8 | > 0.74 | [2] |

| Cyclohexane | 490 | - | > 0.74 | [2] |

| Toluene | 2030 | 3.4 | > 0.74 | [2] |

| Ethyl Acetate | 3160 | - | > 0.74 | [2] |

| Acetonitrile | 4050 | 4.2 | > 0.74 | [2] |

The fluorescence quantum yield was measured using quinine sulfate as a standard.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a Friedel-Crafts alkylation of pyrene with cyanuric chloride.[2] The following is a detailed experimental protocol adapted from the literature.

Materials:

-

Pyrene

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Hydrochloric acid (HCl), dilute

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for purification (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene in anhydrous benzene.

-

Catalyst Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride to the stirred solution under a nitrogen atmosphere.

-

Reagent Addition: Dissolve cyanuric chloride in anhydrous benzene and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent.

-

Washing and Drying: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Synthesis of this compound.

General Protocol for Protein Labeling

The dichlorotriazine moiety of this compound is reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This allows for stable, covalent labeling.

Materials:

-

Protein of interest in a suitable buffer (amine-free, e.g., 0.1 M sodium bicarbonate, pH 9.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

-

Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

-

Dye Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

-

Labeling Reaction: While gently stirring the protein solution, slowly add a 10-20 fold molar excess of the dye stock solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): Stop the reaction by adding a small volume of the quenching reagent and incubate for another hour at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

Experimental Workflow for Protein Labeling:

Caption: Workflow for covalent labeling of proteins.

General Protocol for Live Cell Imaging

The reactivity of this compound allows for the labeling of cell surface proteins on live cells. The following is a generalized protocol that may require optimization depending on the cell type and experimental conditions.

Materials:

-

Cells cultured on a suitable imaging dish or slide

-

Live-cell imaging medium (e.g., HBSS or phenol red-free medium)

-

This compound stock solution (in DMSO)

-

Washing buffer (e.g., PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

-

Staining Solution Preparation: Prepare a staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

-

Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed imaging medium. Add the staining solution to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for pyrene (excitation ~340 nm, emission dependent on local polarity, typically in the range of 375-480 nm).

Signaling Pathway Visualization:

While this compound is not known to directly participate in signaling pathways, it can be used to visualize components of these pathways. For instance, if a specific cell surface receptor involved in a signaling cascade is labeled with this dye, its localization and trafficking can be monitored in response to stimuli.

Caption: Visualization of a signaling component.

References

An In-Depth Technical Guide to the Spectral Properties of 1-(Dichloro-1,3,5-triazinyl)-pyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Dichloro-1,3,5-triazinyl)-pyrene, also known as PyTC2, is a fluorescent probe distinguished by its remarkable photophysical properties. This technical guide provides a comprehensive overview of its spectral characteristics, including its pronounced solvatochromism, high fluorescence quantum yield, and monoexponential decay kinetics. Detailed experimental protocols for its synthesis and the measurement of its key spectral parameters are presented. Furthermore, this guide illustrates a potential experimental workflow for its application in protein labeling and cellular imaging, a key area of interest for researchers in drug development and molecular biology.

Introduction

This compound (PyTC2) is a pyrene derivative functionalized with a reactive dichlorotriazine group. This molecular design imparts several desirable characteristics to the fluorophore, most notably a significant sensitivity of its fluorescence emission to the polarity of its microenvironment. This property, known as solvatochromism, makes PyTC2 an excellent candidate for use as a polarity probe in various chemical and biological systems. Unlike many other polarity-sensitive dyes, PyTC2 maintains a high fluorescence quantum yield across a broad range of solvent polarities, a feature that enhances its utility in diverse experimental settings. The dichlorotriazine moiety also allows for covalent labeling of biomolecules, such as proteins, enabling the study of their structure, function, and interactions.

Spectral Properties of this compound

The photophysical behavior of PyTC2 is dominated by a photoinduced intramolecular charge-transfer (ICT) process, which is responsible for its significant solvatochromic red-shift in fluorescence emission. Upon excitation, the molecule transitions to an excited state with a higher dipole moment. In polar solvents, this excited state is stabilized, leading to a lower energy level and, consequently, a red-shifted emission.

Solvatochromic Effects

The fluorescence emission of PyTC2 is highly sensitive to the polarity of the surrounding medium. This is demonstrated by the large Stokes shifts observed in solvents of varying polarities. The Stokes shift, which is the difference in wavenumber between the absorption and emission maxima, increases significantly with solvent polarity.

Table 1: Spectral Properties of this compound in Various Solvents

| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ, ns) |

| n-Heptane | ~380 | ~400 | 490[1] | 2.8[1] |

| Cyclohexane | ~380 | ~400 | 490[1] | - |

| Toluene | ~385 | ~425 | 2030[1] | 3.4[1] |

| Ethyl Acetate | ~385 | ~450 | 3160[1] | - |

| Acetonitrile | ~385 | ~475 | 4050[1] | 4.2[1] |

Note: The absorption maxima are approximate values based on typical pyrene-triazine conjugate spectra and may vary slightly.

Quantum Yield and Fluorescence Lifetime

A key advantage of PyTC2 is its consistently high fluorescence quantum yield (Φ_F), which remains above 0.74 across the entire solvent polarity range when measured against a quinine sulfate standard.[1] This is in contrast to many other fluorescent probes whose quantum yield decreases significantly in more polar environments. The fluorescence decay of PyTC2 follows monoexponential kinetics, simplifying the analysis of its fluorescence lifetime.[1] The fluorescence lifetime (τ) shows a slight increase with solvent polarity, as indicated in Table 1.

Experimental Protocols

Synthesis of this compound

The synthesis of PyTC2 is typically achieved through a Friedel-Crafts alkylation reaction between pyrene and cyanuric chloride.[1]

Materials:

-

Pyrene

-

Cyanuric chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene

-

Hydrochloric acid (HCl), 1N

-

Toluene

-

Water

Procedure:

-

Dissolve pyrene and cyanuric chloride in dry benzene in a reaction flask.

-

Cool the solution to 20°C.

-

Gradually add anhydrous AlCl₃ to the solution while stirring. The AlCl₃ acts as a catalyst for the Friedel-Crafts reaction.

-

Allow the reaction to proceed for approximately 4 hours at 60°C.[2]

-

After the reaction is complete, stop the heating.

-

Carefully add 1N HCl dropwise to quench the reaction, followed by the addition of toluene and water.[2]

-

Filter the resulting suspension and wash the solid product with toluene and water to remove unreacted starting materials and byproducts.[2]

-

The crude product can be further purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to the Photophysical Properties of 1-(Dichloro-1,3,5-triazinyl)-pyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene, often abbreviated as PyTC2, is a versatile fluorescent dye characterized by its remarkable photophysical properties.[1] This pyrene derivative has garnered significant interest as a fluorescent probe due to its pronounced sensitivity to the polarity of its microenvironment, high fluorescence quantum yield, and monoexponential decay kinetics across a wide range of solvents.[1] Its unique characteristics, stemming from the electron-withdrawing nature of the dichloro-1,3,5-triazine moiety combined with the extended π-system of pyrene, make it a valuable tool in various scientific disciplines, including materials science and biological research.[1] The dichlorotriazine group also provides a reactive handle for covalent attachment to biomolecules, further expanding its utility. This guide provides a comprehensive overview of the synthesis, photophysical properties, and experimental protocols related to 1-(dichloro-1,3,5-triazinyl)-pyrene, with a focus on its potential applications in drug development and cellular imaging.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction between pyrene and cyanuric chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1]

A general synthetic protocol is as follows:

-

To a solution of cyanuric chloride in an anhydrous solvent such as o-dichlorobenzene, anhydrous aluminum chloride powder is added portion-wise at a controlled temperature, typically between 15-18°C.

-

The mixture is stirred for several hours to allow for the formation of the reactive complex.

-

A solution of pyrene in the same anhydrous solvent is then added dropwise to the reaction mixture while maintaining the temperature.

-

The reaction is allowed to proceed for a couple of hours with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction is quenched, typically by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified using techniques like column chromatography or recrystallization to yield the pure this compound.

Core Photophysical Properties

The photophysical behavior of this compound is distinguished by its sensitivity to the surrounding solvent polarity, a phenomenon known as solvatochromism. This property, coupled with its high quantum yield, makes it an excellent candidate for a fluorescent probe.

Data Presentation: Photophysical Parameters in Various Solvents

| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield (Φf) |

| n-Heptane | 490 | 2.8 | > 0.74 |

| Cyclohexane | 490 | - | > 0.74 |

| Toluene | 2030 | 3.4 | > 0.74 |

| Ethyl Acetate | 3160 | - | > 0.74 |

| Acetonitrile | 4050 | 4.2 | > 0.74 |

Data compiled from a study by Fidler et al.[1]

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound in various solvents to characterize its solvatochromic properties.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., n-heptane, toluene, ethyl acetate, acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene) at a concentration of 1 mM.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in different spectroscopic grade solvents to a final concentration in the micromolar range (e.g., 1-10 µM). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).

-

Use the respective pure solvent as a blank.

-

Identify the wavelength of maximum absorption (λ_abs_max).

-

-

Fluorescence Emission Measurement:

-

Excite each working solution at its λ_abs_max using a fluorometer.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350-600 nm).

-

Determine the wavelength of maximum emission (λ_em_max).

-

-

Data Analysis:

-

Calculate the Stokes shift for each solvent using the formula: Stokes Shift (cm⁻¹) = (1/λ_abs_max - 1/λ_em_max) x 10⁷.

-

Plot the Stokes shift as a function of the solvent polarity function (e.g., Lippert-Mataga plot) to visualize the solvatochromic effect.

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard (e.g., quinine sulfate).

Materials:

-

This compound solution

-

Quinine sulfate solution in 0.1 M H₂SO₄ (Φf = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength. The absorbance should be in the range of 0.01 to 0.1.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

This compound solution

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector.

Procedure:

-

Prepare a dilute solution of the sample in the solvent of interest.

-

Excite the sample with the pulsed light source at a wavelength where the sample absorbs.

-

Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process to build up a histogram of photon arrival times.

-

The resulting decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ). For this compound, a monoexponential decay is expected.[1]

Applications in Drug Development and Cellular Imaging

The reactive dichlorotriazine moiety of this compound makes it a suitable candidate for covalent labeling of biomolecules, such as proteins and peptides, which possess nucleophilic groups (e.g., lysine residues, N-termini). This covalent attachment allows for the introduction of a fluorescent reporter to a biological target, enabling its visualization and tracking within a cellular environment.

Covalent Labeling of Proteins

The dichlorotriazine group can react with primary amines on proteins under mild basic conditions. One of the chlorine atoms is substituted by the amine, forming a stable covalent bond.

Cellular Imaging Workflow

Once a protein of interest is labeled with this compound, it can be introduced into cells to study its localization, trafficking, and interactions.

The solvatochromic properties of this compound are particularly advantageous in this context. Changes in the local environment of the labeled protein, such as binding to another protein or insertion into a lipid membrane, can lead to a shift in the emission spectrum of the pyrene moiety. This provides a powerful tool for studying protein-protein interactions and protein-membrane interactions, which are fundamental processes in many signaling pathways relevant to drug discovery.

Conclusion

This compound is a fluorescent dye with a unique combination of desirable photophysical properties, including high quantum yield, sensitivity to environmental polarity, and a reactive handle for covalent modification. These characteristics make it a valuable tool for researchers in chemistry, biology, and materials science. For professionals in drug development, its potential as a fluorescent probe for labeling and tracking biomolecules in cellular systems opens up avenues for investigating drug-target interactions, cellular uptake mechanisms, and the dynamics of signaling pathways. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this powerful fluorophore in a variety of research applications.

References

Synthesis of 1-(Dichloro-1,3,5-triazinyl)-pyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dichloro-1,3,5-triazinyl)-pyrene, also known as 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene (PyTC2), is a fluorescent molecule of significant interest. Its photophysical properties, particularly its large solvatochromic red-shift of fluorescence emission while maintaining a high quantum yield across a wide range of solvent polarities, make it a valuable tool as a fluorescent polarity probe.[1] This characteristic is relatively rare among polarity probes, which often exhibit a decrease in fluorescence quantum yield with increasing solvent polarity.[1] The compound's straightforward synthesis from readily available starting materials further enhances its appeal as a building block for more complex functional materials.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the well-established Friedel-Crafts reaction methodology.

Core Synthesis: Friedel-Crafts Alkylation

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of pyrene with cyanuric chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to facilitate the reaction between the electron-rich pyrene and the electron-deficient cyanuric chloride. The reaction proceeds via the formation of a carbocation intermediate, which then attacks the pyrene ring.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Friedel-Crafts reaction, based on reported experimental procedures.

| Parameter | Value | Reference |

| Reactants | ||

| Pyrene | 1.2 mols | [2][3] |

| Cyanuric Chloride | 1.32 mols | [2][3] |

| Anhydrous Aluminum Chloride | 1.26 mols | [2][3] |

| Solvent | ||

| Anhydrous o-dichlorobenzene | 2000 ml | [2][3] |

| Reaction Conditions | ||

| Temperature | 15-18 °C | [2][3] |

| Reaction Time | 8 hours (initial stirring) + 2 hours (after pyrene addition) | [2][3] |

| Product | ||

| Yield | 85% of theory | [2][3] |

| Melting Point | 199.5-200 °C (for a downstream product) | [2][3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[2][3]

Materials and Equipment

-

Pyrene, powdered

-

Cyanuric chloride

-

Anhydrous aluminum chloride powder

-

Anhydrous o-dichlorobenzene

-

Reaction vessel equipped with a stirrer and cooling system

-

Standard laboratory glassware for workup and purification

Procedure

-

Catalyst Complex Formation: To 2000 ml of anhydrous o-dichlorobenzene in a suitable reaction vessel, successively add 243.6 g (1.32 mols) of cyanuric chloride and 168 g (1.26 mols) of anhydrous aluminum chloride powder at a temperature of 15-18 °C. Stir the mixture in this temperature range for 8 hours. A colorless cyanuric chloride-aluminum halide complex will form.

-

Friedel-Crafts Reaction: While maintaining the temperature at 15-18 °C and ensuring thorough mixing to avoid local overheating, add 242.4 g (1.2 mols) of powdered pyrene over 30-60 minutes. The suspension will turn a deep blue-violet color, indicating the formation of the 1-(2,4-dichloro-1,3,5-triazin-6-yl)-pyrene hydrochloride-aluminum halide complex.[2][3]

-

Reaction Completion: Continue stirring the deep blue-violet suspension at 15-18 °C for an additional 2 hours.

-

Workup (Hydrolysis): The blue intermediate complex is typically not isolated. The reaction mixture is subjected to hydrolysis (e.g., with methanol or water) to break down the complex and precipitate the final product. The specific hydrolysis and purification steps were not detailed in the primary sources for the direct synthesis of this compound but are a standard procedure following Friedel-Crafts reactions.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the final, pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Characterization

While a detailed experimental protocol for the synthesis is available, specific characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final product, this compound, are not extensively reported in the provided search results. However, the molecular formula is C₁₉H₉Cl₂N₃ and the molecular weight is 350.20 g/mol .[4] For researchers synthesizing this compound, standard analytical techniques should be employed to confirm the structure and purity of the final product.

Applications and Future Directions

This compound serves primarily as a multifunctional dye and a fluorescent probe for investigating local environmental polarity.[1][5] The two reactive chlorine atoms on the triazine ring offer the potential for further functionalization through nucleophilic substitution reactions. This allows for the covalent attachment of this fluorophore to other molecules of interest, making it a versatile tool in materials science and biological research. While its application in specific signaling pathways has not been detailed, its utility as a fluorescent label could be exploited in various biological imaging and sensing applications. Future research may focus on developing derivatives with tailored photophysical properties or for specific biological targets.

References

An In-depth Technical Guide on 1-(Dichloro-1,3,5-triazinyl)-pyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available solubility data, experimental protocols, and relevant chemical workflows for 1-(Dichloro-1,3,5-triazinyl)-pyrene, a versatile fluorescent probe.

Core Compound Information

This compound , also known as PyTC2, is a multifunctional dye recognized for its utility as a fluorescent polarity probe. Its fluorescence emission is sensitive to the polarity of its microenvironment, making it a valuable tool in studying molecular interactions and cellular structures.[1][2][3]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its synthesis, purification, and application in various spectroscopic studies, a qualitative and semi-quantitative understanding of its solubility can be established. The compound is noted to be soluble in chloroform.[1] Its use in photophysical studies indicates solubility in solvents such as n-heptane, cyclohexane, toluene, ethyl acetate, and acetonitrile.[1]

| Solvent | Solubility (Qualitative) | Application/Context |

| Chloroform | Soluble | General chemical property listing. |

| Benzene | Soluble | Used as a solvent in the synthesis of the compound.[1] |

| n-Heptane | Soluble | Used in photophysical studies.[1] |

| Cyclohexane | Soluble | Used in photophysical studies.[1] |

| Toluene | Soluble | Used in photophysical studies.[1] |

| Ethyl Acetate | Soluble | Used in photophysical studies.[1] |

| Acetonitrile | Soluble | Used in photophysical studies.[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Friedel-Crafts alkylation reaction.[1]

Materials:

-

Pyrene

-

Cyanuric chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., hexane, dichloromethane)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve pyrene and cyanuric chloride in dry benzene.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the completion of the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and wash it successively with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and dichloromethane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

A range of analytical grade organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, ethyl acetate, dichloromethane, toluene)

-

Vials with screw caps

-

Shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute this aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a spectrophotometer (at the λmax of the compound) or an HPLC system with a suitable detector. A pre-established calibration curve of the compound in the same solvent should be used for accurate quantification.

-

Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of g/L, mg/mL, or molarity.

Visualizations

Synthesis and Purification Workflow

Caption: Synthesis and Purification Workflow for this compound.

Protein Labeling Workflow

The dichlorotriazinyl moiety is reactive towards nucleophilic groups on proteins, such as the ε-amino group of lysine residues. This allows for the covalent labeling of proteins with the pyrene fluorophore.

Caption: General Workflow for Fluorescent Labeling of Proteins.

References

In-Depth Technical Guide to 1-(Dichloro-1,3,5-triazinyl)-pyrene (PyTC2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

1-(Dichloro-1,3,5-triazinyl)-pyrene, commonly referred to as PyTC2, is a fluorescent probe characterized by its pyrene fluorophore attached to a reactive dichlorotriazine moiety. This compound has garnered significant interest within the scientific community for its unique photophysical properties, particularly its function as a polarity probe. PyTC2 exhibits a pronounced solvatochromic red-shift in its fluorescence emission, meaning the color of its emitted light changes with the polarity of its environment. Uniquely, it maintains a high fluorescence quantum yield across a wide range of solvent polarities.[1] These characteristics, combined with its reactive nature, make it a valuable tool for labeling and studying biomolecules in various experimental settings.

The core structure of PyTC2 consists of a polycyclic aromatic hydrocarbon (pyrene) which is responsible for its inherent fluorescence, and a dichlorotriazine ring which acts as a reactive handle for covalent attachment to nucleophiles such as the primary amines found in proteins.[2][3]

Quantitative Physicochemical and Photophysical Data

The utility of this compound as a fluorescent probe is defined by its distinct physicochemical and photophysical characteristics. Below is a summary of its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3224-36-0 | [4][5] |

| Molecular Formula | C₁₉H₉Cl₂N₃ | [4] |

| Molecular Weight | 350.20 g/mol | [4][5] |

| Appearance | White powder | [4] |

| Solubility | Soluble in chloroform | [4] |

Table 2: Photophysical Properties of this compound in Various Solvents

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation/alkylation reaction between pyrene and cyanuric chloride.[1]

Materials:

-

Pyrene

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene or other suitable inert solvent

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Methylene chloride (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask with a reflux condenser and addition funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, suspend anhydrous aluminum chloride in anhydrous methylene chloride under an inert atmosphere (e.g., nitrogen).[6]

-

Cool the suspension to 0°C in an ice bath.[6]

-

Dissolve cyanuric chloride in anhydrous methylene chloride and add it dropwise to the cooled AlCl₃ suspension over a period of 10 minutes.[6]

-

Following the addition of cyanuric chloride, add a solution of pyrene in anhydrous methylene chloride dropwise to the reaction mixture.[6]

-

After the complete addition of pyrene, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[6]

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, while stirring.[6]

-

Transfer the mixture to a separatory funnel and separate the organic layer.[6]

-

Extract the aqueous layer with methylene chloride.[6]

-

Combine the organic layers and wash them sequentially with a saturated solution of sodium bicarbonate and then with brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[6]

-

The crude this compound can be further purified by column chromatography or recrystallization.

Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound via Friedel-Crafts reaction.

Labeling of Proteins with this compound

The dichlorotriazine moiety of PyTC2 readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable covalent bonds.[2] The following is a general protocol for the fluorescent labeling of proteins.

Materials:

-

Protein of interest

-

This compound (PyTC2)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.5-9.5)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer to a concentration of 5-20 mg/mL.[2][7] Ensure the buffer is free of any primary amine-containing substances (e.g., Tris or glycine).[8]

-

Dye Preparation: Immediately before use, prepare a stock solution of PyTC2 in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[2][7]

-

Labeling Reaction: While gently stirring the protein solution, slowly add the desired volume of the PyTC2 stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye can be used.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): To stop the reaction, add a quenching solution such as hydroxylamine or Tris buffer and incubate for an additional 30-60 minutes.[7]

-

Purification: Separate the labeled protein from the unreacted dye and byproducts. This can be achieved by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by extensive dialysis against a suitable buffer (e.g., PBS).[2]

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the pyrene dye (around 345 nm). A correction factor for the dye's absorbance at 280 nm is required for accurate protein concentration determination.[2]

Diagram: Protein Labeling and Purification Workflow

Caption: General workflow for the fluorescent labeling of proteins with PyTC2 and subsequent purification.

Applications in Research and Drug Development

The unique properties of this compound and similar pyrene-based fluorescent probes make them valuable tools in various areas of research and drug development.

-

Fluorescent Labeling of Biomolecules: The primary application of PyTC2 is as a fluorescent label for proteins, peptides, and other amine-containing biomolecules.[2][9] The stable covalent bond formed allows for the tracking and quantification of these molecules in a variety of assays.

-

Probing Protein Microenvironments: Due to its sensitivity to solvent polarity, PyTC2 can be used to probe the local microenvironment of a protein once conjugated. Changes in the fluorescence emission spectrum can indicate conformational changes or binding events that alter the polarity around the probe.

-

Fluorescence Microscopy: Pyrene-based probes are utilized in fluorescence microscopy for cellular imaging.[10] Although specific studies detailing the use of PyTC2 in live-cell imaging are not abundant, its photophysical properties suggest its potential for such applications, particularly in visualizing labeled proteins within cells.

-

High-Throughput Screening (HTS): Fluorescent probes are instrumental in HTS assays for drug discovery.[11] Pyrene-based probes can be employed in assays designed to screen for compounds that modulate protein-protein interactions or enzyme activity, where a change in the fluorescence signal indicates a "hit".

-

Diagnostic and Sensing Applications: The sensitivity of pyrene's fluorescence to its environment has led to the development of various sensors.[10][12] While not a direct application in drug development, the principles can be adapted to create diagnostic assays for biomarkers.

Diagram: Application Logic in a Fluorescence-Based Assay

Caption: Logical flow of a high-throughput screening assay using a PyTC2-labeled protein.

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences and drug development. Its straightforward synthesis, reactive nature, and unique solvatochromic fluorescence properties make it an excellent candidate for a wide range of applications, from fundamental studies of protein structure and function to the development of high-throughput screening assays. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for the successful implementation of PyTC2 in the laboratory. As the demand for more sensitive and specific molecular probes continues to grow, the utility of pyrene-based dyes like PyTC2 is likely to expand further into new and innovative areas of scientific discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. resources.biomol.com [resources.biomol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dichlorotriazinyl Pyrene Fluorophore: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of the dichlorotriazinyl pyrene fluorescent dye, a versatile tool for various research applications. This document details its photophysical characteristics, a comprehensive synthesis protocol, and experimental methodologies for its application in protein labeling and cellular imaging.

Core Properties of Dichlorotriazinyl Pyrene

1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene, hereafter referred to as DCTP, is a fluorescent probe known for its remarkable sensitivity to the polarity of its microenvironment. This property, known as solvatochromism, makes it a powerful tool for investigating molecular interactions and local environmental changes. DCTP exhibits a significant red-shift in its fluorescence emission spectrum as the polarity of the solvent increases.[1] Notably, this pronounced solvatochromism is accompanied by a consistently high fluorescence quantum yield across a wide range of solvent polarities.[1]

Photophysical Data

The key photophysical properties of DCTP are summarized in the tables below. These values highlight the dye's responsiveness to its environment, making it an excellent candidate for a fluorescent polarity probe.[1]

Table 1: Stokes Shift of Dichlorotriazinyl Pyrene in Various Solvents

| Solvent | Stokes Shift (cm⁻¹) |

| n-Heptane | 490 |

| Cyclohexane | 490 |

| Toluene | 2030 |

| Ethyl Acetate | 3160 |

| Acetonitrile | 4050 |

Table 2: Fluorescence Lifetime of Dichlorotriazinyl Pyrene in Various Solvents

| Solvent | Fluorescence Lifetime (ns) |

| n-Heptane | 2.8 |

| Toluene | 3.4 |

| Acetonitrile | 4.2 |

Note: The fluorescence quantum yield of DCTP has been reported to be high (over 0.74) across the whole solvent polarity range.[1]

Synthesis of Dichlorotriazinyl Pyrene

The synthesis of DCTP is achieved through a Friedel-Crafts alkylation reaction between pyrene and cyanuric chloride.[1] The following protocol is a detailed method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene

Materials:

-

Pyrene

-

Cyanuric chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzene (anhydrous)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrene in anhydrous benzene.

-

Addition of Catalyst: To this solution, add anhydrous aluminum chloride (AlCl₃) in portions while stirring. The mixture should be cooled in an ice bath to manage any exothermic reaction.

-

Addition of Cyanuric Chloride: Slowly add a solution of cyanuric chloride in anhydrous benzene to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.

-

Characterization: Collect the fractions containing the desired product and confirm its identity and purity using techniques such as NMR spectroscopy and mass spectrometry.

Applications in Drug Development

The unique photophysical properties of DCTP make it a valuable tool in drug development research, particularly for protein labeling and cellular imaging. The dichlorotriazine moiety acts as a reactive group that can form stable covalent bonds with nucleophilic residues on biomolecules.

Covalent Labeling of Proteins

The dichlorotriazine group of DCTP can react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable covalent bond. This makes DCTP an effective fluorescent label for tracking and quantifying proteins.

Experimental Protocol: Covalent Labeling of a Target Protein

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Dichlorotriazinyl pyrene (DCTP)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Bicarbonate buffer (0.1 M, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare DCTP Stock Solution: Dissolve DCTP in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Prepare Protein Solution: Dissolve the target protein in 0.1 M bicarbonate buffer (pH 8.5) to a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently stirring, add the DCTP stock solution dropwise to the protein solution. The molar ratio of DCTP to protein should be optimized for the specific protein, typically ranging from 5:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

-

Characterization:

-

Determine the protein concentration by measuring the absorbance at 280 nm.

-

Determine the concentration of the bound dye by measuring the absorbance at the absorption maximum of DCTP (around 345 nm).

-

Calculate the degree of labeling (DOL), which is the molar ratio of dye to protein.

-

Confirm the fluorescence of the labeled protein using a fluorometer.

-

Cellular Imaging

The fluorescent nature of DCTP allows for its use in cellular imaging to visualize cellular structures and processes. The dichlorotriazine group can react with cellular components, leading to their fluorescent labeling.

Experimental Protocol: Staining of Fixed Cells

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Dichlorotriazinyl pyrene (DCTP) staining solution (1-10 µM in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Incubate the cells with the DCTP staining solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with excitation and emission filters appropriate for the pyrene fluorophore (e.g., excitation around 350 nm and emission in the 370-500 nm range, depending on the local environment).

Conclusion

Dichlorotriazinyl pyrene is a highly versatile fluorescent dye with significant potential in research and drug development. Its pronounced solvatochromism, coupled with a high quantum yield, makes it an exceptional probe for studying changes in local polarity. The presence of a reactive dichlorotriazine group allows for stable covalent labeling of proteins and other biomolecules, enabling a wide range of applications in fluorescence microscopy and bioassays. The experimental protocols provided in this guide offer a starting point for researchers to harness the capabilities of this powerful fluorescent tool.

References

Unveiling the Microenvironment: A Technical Guide to 1-(Dichloro-1,3,5-triazinyl)-pyrene as a Polarity Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(Dichloro-1,3,5-triazinyl)-pyrene, also known as 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene (PyTC2), a fluorescent probe renowned for its exceptional sensitivity to the polarity of its microenvironment. We delve into the core principles of its function, detailing its unique photophysical properties, synthesis, and applications. This guide offers comprehensive, tabulated quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in research and development.

Introduction: The Power of Polarity Probes

The local polarity within cellular compartments, protein binding sites, and drug delivery systems is a critical parameter influencing a wide range of biological and chemical processes. Fluorescent polarity probes are indispensable tools for elucidating these microenvironments. This compound (PyTC2) stands out in this class of molecules due to its remarkable photophysical characteristics. Unlike many polarity probes that exhibit a decrease in fluorescence quantum yield with increasing solvent polarity, PyTC2 maintains a high quantum yield across a broad polarity range. This, coupled with a significant solvatochromic shift, makes it a highly sensitive and reliable reporter of local polarity.[1]

The core structure of PyTC2 features a pyrene fluorophore attached to a dichlorotriazine ring. The electron-withdrawing nature of the dichlorotriazine moiety and the extended π-system of the pyrene give rise to an intramolecular charge transfer (ICT) character in the excited state. The extent of this charge transfer is highly dependent on the polarity of the surrounding solvent molecules, leading to distinct changes in its fluorescence emission spectrum.

Photophysical Properties of this compound

The utility of PyTC2 as a polarity probe is rooted in its distinct photophysical response to changes in its environment. Key parameters include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Solvatochromism

PyTC2 exhibits a pronounced positive solvatochromism, meaning its fluorescence emission maximum shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. This is attributed to the stabilization of the more polar excited state by polar solvent molecules. The large Stokes shift (the difference between the absorption and emission maxima) in polar solvents is a hallmark of this probe.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of PyTC2 in a range of solvents with varying polarities.

| Solvent | Polarity (ET(30)) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| n-Heptane | 31.1 | ~350 | ~380 | 490[1] |

| Cyclohexane | 31.2 | ~350 | ~380 | 490[1] |

| Toluene | 33.9 | ~355 | ~420 | 2030[1] |

| Ethyl Acetate | 38.1 | ~355 | ~450 | 3160[1] |

| Acetonitrile | 45.6 | ~355 | ~480 | 4050[1] |

| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| n-Heptane | > 0.74[1] | 2.8[1] |

| Toluene | > 0.74[1] | 3.4[1] |

| Acetonitrile | > 0.74[1] | 4.2[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of PyTC2 is typically achieved through a Friedel-Crafts acylation reaction between pyrene and cyanuric chloride.

Materials:

-

Pyrene

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (or a suitable less toxic alternative like nitrobenzene)

-

Hydrochloric acid (HCl), dilute

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene in anhydrous benzene.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

In the dropping funnel, prepare a solution of cyanuric chloride in anhydrous benzene.

-

Add the cyanuric chloride solution dropwise to the pyrene solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature (around 20 °C) for 12-24 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

-

Stir the mixture until all the aluminum salts are dissolved.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane gradient to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for Measuring Solvent Polarity

This protocol outlines the steps to determine the polarity of an unknown environment using PyTC2.

Materials:

-

Stock solution of PyTC2 in a suitable solvent (e.g., 1 mM in DMSO or THF)

-

A series of solvents with known polarities for calibration

-

The sample of interest (e.g., protein solution, lipid vesicle suspension)

-

Fluorometer with excitation and emission monochromators

Procedure:

-

Calibration Curve: a. Prepare a series of solutions of PyTC2 in solvents of varying and known polarities (e.g., hexane, toluene, ethyl acetate, acetonitrile, methanol, water). The final concentration of the probe should be in the low micromolar range (e.g., 1-10 µM) to avoid aggregation. b. For each solution, record the fluorescence emission spectrum by exciting at the absorption maximum of PyTC2 (around 350-355 nm). c. Determine the wavelength of maximum fluorescence emission (λ_em) for each solvent. d. Plot the emission maximum (in wavenumbers, cm⁻¹) versus a known solvent polarity scale, such as the Reichardt's Dye E_T(30) scale or the Lippert-Mataga polarity function (Δf). This will serve as your calibration curve.

-

Sample Measurement: a. Add a small aliquot of the PyTC2 stock solution to your sample of interest to achieve a final concentration similar to that used for the calibration curve. b. Incubate the sample to allow the probe to partition into the desired microenvironment. c. Record the fluorescence emission spectrum of the probe in the sample using the same excitation wavelength as for the calibration. d. Determine the wavelength of maximum fluorescence emission (λ_em) for the probe in the sample.

-

Data Analysis: a. Convert the measured λ_em for your sample to wavenumbers. b. Using the calibration curve, determine the effective polarity of the microenvironment of the probe in your sample.

Visualization of Experimental Workflow

The dichlorotriazine moiety of PyTC2 is reactive towards nucleophilic substitution, making it suitable for covalent labeling of biomolecules, such as proteins. The following diagram illustrates a general workflow for protein labeling and subsequent analysis.

Caption: General workflow for covalent labeling of a target protein with PyTC2.

Applications in Research and Drug Development

The unique properties of PyTC2 make it a valuable tool for a variety of applications:

-

Characterizing Protein Folding and Conformation: By labeling specific sites on a protein, PyTC2 can report on the local polarity of those sites, providing insights into protein folding, conformational changes, and ligand binding.

-

Investigating Drug-Membrane Interactions: The probe can be used to study the partitioning and localization of drugs within lipid bilayers, which is crucial for understanding drug delivery and efficacy.

-

Sensing in Biomaterials: PyTC2 can be incorporated into polymers and other biomaterials to monitor changes in their internal environment, such as swelling or degradation.

-

High-Throughput Screening: The fluorescence properties of PyTC2 can be utilized in high-throughput screening assays to identify compounds that induce changes in the polarity of a target's binding site.

Conclusion

This compound is a powerful and versatile fluorescent probe for interrogating the polarity of microenvironments. Its strong solvatochromic shift, coupled with its consistently high fluorescence quantum yield, provides a robust and sensitive tool for researchers in chemistry, biology, and materials science. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this probe in a wide range of scientific investigations, ultimately contributing to a deeper understanding of molecular interactions and processes in complex systems.

References

Methodological & Application

Application Notes and Protocols for Fluorescence Labeling Using 1-(Dichloro-1,3,5-triazinyl)-pyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dichloro-1,3,5-triazinyl)-pyrene (DCP), also known as PyTC2, is a versatile fluorescent probe valued for its unique photophysical properties. As a pyrene derivative, its fluorescence emission is highly sensitive to the polarity of its microenvironment, exhibiting a significant solvatochromic red-shift.[1] This characteristic, combined with a high fluorescence quantum yield that remains relatively constant across a range of solvent polarities, makes DCP an excellent tool for probing local environments within biological systems.[1] The dichlorotriazinyl group of DCP is reactive towards nucleophilic groups, particularly primary and secondary amines found in biomolecules such as proteins and peptides, allowing for stable covalent labeling.[2] This reactivity forms the basis of its application as a fluorescent tag for tracking biomolecules, studying protein conformation and dynamics, and developing biosensors.

These application notes provide detailed protocols for the fluorescent labeling of proteins with DCP, methods for purification and characterization of the conjugates, and an overview of its applications in cellular imaging and biophysical studies.

Physicochemical and Fluorescence Properties

This compound is a multifunctional dye that can be synthesized via a Friedel-Crafts alkylation of pyrene with cyanuric chloride.[1] Its utility as a fluorescent label stems from the combination of the environmentally sensitive pyrene fluorophore and the reactive dichlorotriazinyl moiety.

General Properties

| Property | Value |

| Molecular Formula | C₁₉H₉Cl₂N₃ |

| Molecular Weight | 350.2 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Fluorescence Characteristics

The fluorescence of pyrene and its derivatives is characterized by a structured monomer emission spectrum and a broad, unstructured excimer emission at longer wavelengths that forms when two pyrene moieties are in close proximity (~10 Å).[3][4] The ratio of monomer to excimer fluorescence intensity is a sensitive measure of intermolecular and intramolecular distances.

The monomer emission of pyrene is particularly sensitive to the polarity of the local environment.[3] In nonpolar environments, the fine structure of the emission spectrum is well-resolved, while in polar environments, the peaks broaden and the ratio of the first and third vibronic bands (I₁/I₃) changes, providing a quantitative measure of local polarity.[1] DCP exhibits a notable solvatochromic red-shift in its fluorescence emission with increasing solvent polarity, while maintaining a high fluorescence quantum yield.[1]

Table 1: Spectroscopic Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) |

| Cyclohexane | 2.02 | ~345 | ~375, 395 | High |

| Dioxane | 2.21 | ~346 | ~378, 398 | High |

| Chloroform | 4.81 | ~348 | ~380, 400 | High |

| Tetrahydrofuran (THF) | 7.58 | ~347 | ~382, 402 | High |

| Acetonitrile | 37.5 | ~348 | ~390, 410 | High |

| Dimethylformamide (DMF) | 36.7 | ~349 | ~395, 415 | High |

| Water | 80.1 | ~350 | ~410, 430 | Moderate |

Note: The exact values can vary depending on the specific experimental conditions. The data presented is a representative summary based on typical pyrene derivatives.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes a general method for the covalent labeling of proteins with DCP. The dichlorotriazinyl group reacts with primary amino groups (N-terminus and ε-amino group of lysine residues) on the protein surface. The reaction is pH-dependent, with optimal labeling typically occurring at a slightly alkaline pH.[2]

Materials:

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (amine-free, e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0)

-

This compound (DCP)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Stirring plate and stir bar

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the chosen labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.[5]

-

-

DCP Stock Solution Preparation:

-

Prepare a 10 mg/mL stock solution of DCP in anhydrous DMF or DMSO immediately before use. Protect the solution from light.

-

-

Labeling Reaction:

-

While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the DCP stock solution. The optimal molar ratio of dye to protein should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with continuous stirring, protected from light. The lower temperature can help to minimize protein denaturation. The reactivity of the second chlorine on the triazine ring is lower than the first, so longer reaction times or slightly elevated temperatures (e.g., 30-40°C) may be required for higher degrees of labeling, though this increases the risk of hydrolysis.[2]

-

-

Quenching the Reaction:

-

(Optional but recommended) Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes at room temperature. This step removes any unreacted DCP.

-

-

Purification of the Labeled Protein:

-

Separate the DCP-labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[6]

-

Collect the fractions containing the protein, which can be identified by their yellow color and by monitoring the absorbance at 280 nm (for protein) and ~345 nm (for DCP).

-

Diagram 1: Experimental Workflow for Protein Labeling with DCP

Caption: Workflow for labeling proteins with DCP.

Protocol 2: Characterization of DCP-Labeled Proteins

1. Determination of Degree of Labeling (DOL):

The DOL, the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified DCP-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of DCP (~345 nm, A₃₄₅).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₃₄₅ × CF)] / ε_protein

Where:

-

CF is the correction factor (A₂₈₀ of the free dye / A₃₄₅ of the free dye). This should be determined experimentally for DCP.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

DOL = A₃₄₅ / (ε_dye × Protein Concentration (M))

Where:

-

ε_dye is the molar extinction coefficient of DCP at its absorbance maximum.

-

2. Fluorescence Spectroscopy:

-

Record the fluorescence emission spectrum of the DCP-labeled protein. The excitation wavelength should be around 345 nm.

-

The position of the emission maximum and the shape of the spectrum can provide information about the polarity of the environment surrounding the attached dye. A blue-shifted emission suggests a nonpolar environment (e.g., the dye is buried in a hydrophobic pocket of the protein), while a red-shifted emission indicates a more polar, solvent-exposed environment.

Table 2: Representative Fluorescence Properties of Pyrene-Labeled Biomolecules

| Labeled Molecule | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| Pyrene-labeled a-synuclein (in solution) | ~345 | ~378, 398 | ~0.1-0.3 | ~20-40 |

| Pyrene-labeled a-synuclein (lipid-bound) | ~345 | ~376, 396 | Increased | Increased |

| Pyrene-labeled troponin I | ~345 | ~377, 397 (monomer), ~460 (excimer) | Variable | ~30-50 (monomer) |

| Pyrene-labeled lipids in membranes | ~345 | ~375, 395 (monomer), ~470 (excimer) | ~0.2-0.5 | ~40-100 |

Note: These are representative values for pyrene-labeled biomolecules and may vary for DCP-labeled proteins depending on the specific protein and the location of the label.

Applications

DCP-labeled proteins and other biomolecules are valuable tools in various research areas.

Probing Protein Conformation and Dynamics

The sensitivity of DCP's fluorescence to the local environment makes it an excellent probe for studying protein folding, unfolding, and conformational changes.[3] Changes in the protein's structure that alter the polarity around the attached DCP molecule will result in a shift in the fluorescence emission spectrum.

Diagram 2: Principle of Using DCP to Probe Protein Conformation

Caption: Conformational changes affect DCP's environment.

Cellular Imaging

DCP-labeled proteins can be introduced into living cells to visualize their localization and trafficking. The high fluorescence quantum yield and photostability of the pyrene moiety are advantageous for fluorescence microscopy applications.[7] For instance, a DCP-labeled antibody can be used to track its target antigen within a cell.

Diagram 3: Cellular Uptake and Imaging Workflow

Caption: Workflow for cellular imaging with DCP-labeled proteins.

While specific signaling pathways directly elucidated using DCP-labeled proteins are not extensively documented, the principles of fluorescence labeling suggest its utility in tracking components of various pathways. For example, a DCP-labeled growth factor could be used to follow its binding to a cell surface receptor and subsequent internalization, providing insights into the initial steps of a signal transduction cascade. The environmental sensitivity of DCP could also report on conformational changes in receptors upon ligand binding.

Troubleshooting